Dihydroxy Bendamustine-d8
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Overview
Description
Dihydroxy Bendamustine-d8 is a deuterium-labeled derivative of Dihydroxy Bendamustine. This compound is primarily used as a tracer in drug development processes due to its stable heavy isotopes of hydrogen, carbon, and other elements . The deuterium labeling helps in the quantitation and tracking of the compound during various pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy Bendamustine-d8 involves the incorporation of deuterium into the Dihydroxy Bendamustine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps to ensure the precise incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain the purity and stability of the compound. The process involves large-scale synthesis using deuterated reagents, followed by purification steps such as crystallization and chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Dihydroxy Bendamustine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites and derivatives of Dihydroxy Bendamustine .
Scientific Research Applications
Dihydroxy Bendamustine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Dihydroxy Bendamustine-d8 is similar to that of its parent compound, Bendamustine. As an alkylating agent, it forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks. This leads to cell death by disrupting DNA replication and transcription . The deuterium labeling does not alter the fundamental mechanism but aids in tracking and quantifying the compound in biological systems .
Comparison with Similar Compounds
Monohydroxy Bendamustine: Another metabolite of Bendamustine with similar properties.
N-desmethyl Bendamustine: A minor metabolite with reduced cytotoxic activity.
γ-hydroxy Bendamustine: An active metabolite formed via cytochrome P450 oxidation.
Uniqueness: Dihydroxy Bendamustine-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
329.42 g/mol |
IUPAC Name |
4-[5-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |
InChI Key |
XQMDIDKYVZPCNV-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Origin of Product |
United States |
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